6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one
Overview
Description
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one, also known as Clostebol, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is characterized by the presence of a chlorine atom at the 6alpha position and a hydroxyl group at the 17beta position. This compound is known for its anabolic properties, which promote muscle growth and strength, while exhibiting relatively low androgenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one typically involves the chlorination of testosterone or its derivatives. One common method includes the use of thionyl chloride (SOCl2) to introduce the chlorine atom at the 6alpha position. The reaction is carried out under controlled conditions to ensure selective chlorination without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound often employs microbial biotransformation processes. Microorganisms such as Mycobacterium species are used to convert phytosterols into steroid intermediates, which are then chemically modified to produce the desired compound. This method is cost-effective and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17beta position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, yielding testosterone or its derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 17-keto derivatives.
Reduction: Testosterone or its analogs.
Substitution: Various substituted steroids depending on the nucleophile used.
Scientific Research Applications
6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on muscle growth and protein synthesis.
Medicine: Investigated for potential therapeutic uses in treating muscle-wasting diseases and osteoporosis.
Industry: Employed in the production of performance-enhancing drugs and veterinary medicine
Mechanism of Action
The mechanism of action of 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth. The presence of the chlorine atom at the 6alpha position enhances the anabolic effects while reducing androgenic activity, making it a potent anabolic agent with fewer side effects compared to testosterone .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The parent compound from which 6alpha-Chloro-17beta-hydroxy-androst-4-en-3-one is derived.
Nandrolone: Another anabolic steroid with similar anabolic effects but different structural modifications.
Methenolone: Known for its mild anabolic effects and low androgenic activity.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 6alpha position, which enhances its anabolic properties while minimizing androgenic effects. This structural modification makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17S)-6-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWCKYLNPCEAMM-QXROXWLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345674 | |
Record name | 6alpha-Chloro testosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847674-32-2 | |
Record name | 6alpha-Chloro testosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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